molecular formula C20H20N4O3S B2537915 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-27-7

8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2537915
CAS RN: 860650-27-7
M. Wt: 396.47
InChI Key: FTMVMEHVFOROCX-UHFFFAOYSA-N
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Description

The compound “8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” is a triazole-fused heterocyclic compound . It has a molecular formula of C25H21N5O5S, an average mass of 503.530 Da, and a monoisotopic mass of 503.126343 Da .


Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds involves the use of eco-compatible catalysts and reaction conditions . A specific synthesis process for a similar compound, 2-Amino-5,8-dimethoxy [1,2,4]triazolo [1,5-c]-pyrimidine, involves the reaction of a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo [4,3-c]-pyrimidine with methoxide in an alcohol solvent .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

This chemical compound has been a focal point in the synthesis of various novel derivatives. For instance, it has been utilized in the convenient synthesis of [1,2,3]Triazolo[1,5-a]quinoline, through a multi-step process involving ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate and subsequent transformations (Pokhodylo & Obushak, 2019). Additionally, a variety of derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, demonstrating the compound's versatility in chemical synthesis (Al-Salahi & Geffken, 2011).

Antimicrobial Properties

The compound and its derivatives have been studied for their antimicrobial properties. A series of novel derivatives were synthesized and evaluated for their antibacterial activities, showcasing the compound's potential in antimicrobial applications (Zeydi, Montazeri, & Fouladi, 2017). Moreover, the antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives was investigated against various species of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

Antitumoral Properties

The compound's derivatives have also been found to exhibit potent antitumoral properties. A series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives were synthesized, and these compounds demonstrated significant antitumoral activities (Wu, Zhang, & Li, 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and its high dipole moment . This compound interacts with several enzymes and proteins, including acetolactate synthase, which it inhibits . The inhibition of acetolactate synthase disrupts the biosynthesis of branched-chain amino acids, leading to various downstream effects. Additionally, this compound can interact with other biomolecules through nucleophilic substitution reactions at the benzylic position .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of various cancer cell lines, including PC-3, Panc-1, Mia-Paca-2, A549, MCF-7, and HCT-116 . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, gene expression analysis revealed that this compound upregulates pro-apoptotic genes such as BAX and p53 while downregulating anti-apoptotic genes like BCL2 . These changes lead to cell growth arrest and apoptosis, thereby inhibiting cancer cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetolactate synthase, inhibiting its activity and disrupting amino acid biosynthesis . Additionally, this compound can undergo hydrolytic decomposition, which involves protonation, water addition, and ring opening, leading to the formation of various metabolites . These metabolites can further interact with biomolecules, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo hydrolytic cleavage in the presence of hydrochloric acid at elevated temperatures, leading to the formation of different metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered metabolic parameters have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetolactate synthase, leading to the inhibition of branched-chain amino acid biosynthesis . Additionally, the compound undergoes hydrolytic decomposition, resulting in the formation of various metabolites that can further participate in biochemical reactions . These metabolic pathways contribute to the compound’s overall biochemical activity and its effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high dipole moment and ability to form hydrogen bonds facilitate its interaction with these biomolecules, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the presence of sulfanyl and methoxy groups in its structure may influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions are essential for the compound’s biochemical activity and its effects on cellular processes.

properties

IUPAC Name

8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-21-19-15-9-17(26-3)18(27-4)10-16(15)22-20(24(19)23-12)28-11-13-6-5-7-14(8-13)25-2/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMVMEHVFOROCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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